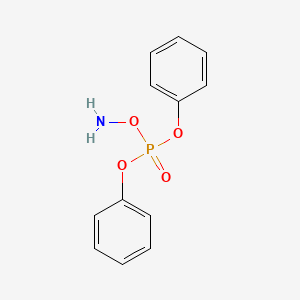

双苯基氨基氧膦酸酯

描述

Diphenyl aminooxyphosphonate is a chemical compound with the molecular formula C12H12NO4P . It has a molecular weight of 265.2 .

Synthesis Analysis

The synthesis of α-aminophosphonates, which includes diphenyl aminooxyphosphonate, often involves the Kabachnik–Fields reaction. This reaction comprises the condensation of an amine, an oxo compound, and a P-reagent (generally a >P(O)H species or trialkyl phosphite) . The synthesis process is influenced by various factors such as catalyst amount, reaction time, and medium temperature .Molecular Structure Analysis

The molecular structure of diphenyl aminooxyphosphonate can be determined using spectroscopic methods such as FT-IR, 13C, and 1H-NMR .科学研究应用

α-氨基膦酸酯的合成

双苯基氨基氧膦酸酯用于合成α-氨基膦酸酯及其相关衍生物 . 该过程涉及卡巴奇尼克-菲尔兹反应,即胺、含氧化合物和磷试剂的缩合反应 . 所得的α-氨基膦酸衍生物具有潜在的生物活性 .

多组分反应中的催化剂

双苯基氨基氧膦酸酯可以作为一种高效且简单的催化剂,用于通过多组分卡巴奇尼克-菲尔兹反应合成α-氨基膦酸酯 . 该反应涉及芳香醛、苯胺和亚磷酸二乙酯 .

药理学应用

使用双苯基氨基氧膦酸酯合成的α-氨基膦酸酯已显示出广泛的药理学和生理学有效性 . 它们已被用作血管紧张素转换酶抑制剂 , 抗病毒 , 抗生素 , 抗菌 , 和抗肿瘤剂 .

抗HIV应用

使用双苯基氨基氧膦酸酯合成的α-氨基膦酸酯已被用作抗HIV剂 . 它们在对抗HIV病毒方面显示出潜力 .

降压应用

使用双苯基氨基氧膦酸酯合成的α-氨基膦酸酯已被用作降压剂 . 它们在控制高血压方面显示出潜力 .

抗结核应用

使用双苯基氨基氧膦酸酯合成的α-氨基膦酸酯已被用作抗结核剂 . 它们在对抗结核病方面显示出潜力 .

抗氧化应用

使用双苯基氨基氧膦酸酯合成的α-氨基膦酸酯已被用作抗氧化剂 . 它们在对抗氧化应激方面显示出潜力 .

农业应用

使用双苯基氨基氧膦酸酯合成的α-氨基膦酸酯已被用作除草剂、杀菌剂和杀虫剂 . 它们在控制农业害虫和疾病方面显示出潜力 .

未来方向

The future directions for research on diphenyl aminooxyphosphonate and similar compounds include exploring their potential biological activities and developing more efficient synthesis methods . For instance, α-aminophosphonates have shown promising antiviral activity, suggesting potential applications in pharmaceuticals .

作用机制

Target of Action

Diphenyl aminooxyphosphonate is a type of α-aminophosphonate . The primary targets of this compound are viruses, specifically the papaya ringspot virus . This virus is a destructive pathogen affecting papaya cultivation worldwide .

Mode of Action

Diphenyl aminooxyphosphonate interacts with its targets by inhibiting their activity . It has been found to exhibit good bioactivity against the papaya ringspot virus . The compound’s interaction with the virus results in a protective effect, reducing the virus’s ability to cause damage .

Biochemical Pathways

It is known that α-aminophosphonates, the class of compounds to which diphenyl aminooxyphosphonate belongs, exhibit broad bioactivities, including antiviral and enzyme inhibition activity . These compounds are interesting as both pharmaceuticals and agrochemicals .

Pharmacokinetics

The compound’s bioactivity suggests that it is likely absorbed and distributed in the organism to exert its antiviral effects

Result of Action

The primary result of diphenyl aminooxyphosphonate’s action is its protective effect against the papaya ringspot virus . Seventeen α-aminophosphonates compounds containing 3,5-diphenyl-2-isoxazoline showed good bioactivity (protection effect > 50%) in vivo against the virus . Two of them exhibited excellent antiviral activity (both 77.8%), close to that of antiphytovirucides ningnanmycin and dufulin (both 83.3%) at 500 mg/L .

Action Environment

The action of diphenyl aminooxyphosphonate can be influenced by various environmental factors. For instance, the compound’s bioactivity was found to be strongly influenced by the substituents . .

属性

IUPAC Name |

amino diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINZSQJVKLWNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660908 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88088-31-7 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

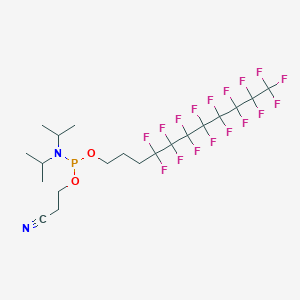

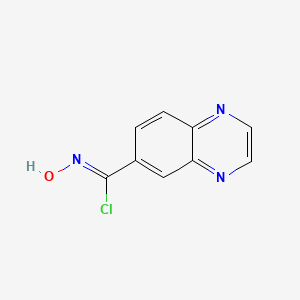

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)

![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)

![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)